8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality 8-Fluoro-4-hydroxyquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4-hydroxyquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENXESCTQQXUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625642 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-15-6 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to present its core properties, a plausible synthetic pathway, predicted spectral data, and potential applications. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom and a carbonitrile group is anticipated to modulate its physicochemical and pharmacological properties significantly.[1][2][3] This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation into this promising molecule.

Introduction and Significance

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals, agrochemicals, and functional materials.[1][2][4][5] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in a variety of biologically active compounds, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[6] The introduction of a fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the 3-carbonitrile group is a versatile functional handle for further chemical modifications and can itself contribute to biological activity.[7][8]

8-Fluoro-4-hydroxyquinoline-3-carbonitrile combines these key structural features, making it a molecule of high interest for the development of novel therapeutics and functional materials. This guide will delve into the known and predicted characteristics of this compound, providing a solid foundation for its synthesis and exploration.

Physicochemical and Predicted Properties

| Property | Predicted Value/Information | Basis of Prediction/Source |

| CAS Number | 61338-15-6 | - |

| Molecular Formula | C₁₀H₅FN₂O | Deduced from structure |

| Molecular Weight | 188.16 g/mol | Calculated from formula |

| Appearance | Likely a solid powder | Analogy to related quinolones |

| Melting Point | Expected to be >250 °C | Analogy to 8-fluoro-4-hydroxyquinoline (278-282 °C) |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | General solubility of quinolones |

| Tautomerism | Exists in equilibrium with its 4-quinolone tautomer | Known chemistry of 4-hydroxyquinolines[9] |

Proposed Synthetic Pathway

The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile can be logically approached through the well-established Gould-Jacobs reaction, followed by functional group transformation to introduce the nitrile.[9][10][11][12][13]

Caption: Proposed synthetic pathway for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (via Gould-Jacobs Reaction)

-

Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-140 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or hexane).

Step 2: Ammonolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxamide

-

Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a saturated solution of ammonia in methanol.

-

Heat the mixture in a sealed pressure vessel at a temperature between 100-150 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction vessel, and remove the solvent under reduced pressure. The crude 8-Fluoro-4-hydroxyquinoline-3-carboxamide can be purified by recrystallization.

Step 3: Dehydration to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

-

To a solution of 8-Fluoro-4-hydroxyquinoline-3-carboxamide in an appropriate solvent (e.g., anhydrous dichloromethane or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Predicted Spectral Data

Predictive tools and data from analogous structures can provide an estimation of the expected spectral data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.[14][15][16]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and nitrile groups.

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm.

-

OH/NH Proton: A broad singlet, likely in the downfield region (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show signals for the ten carbon atoms in the molecule.

-

Quaternary Carbons: Signals for C4 (bearing the hydroxyl group) and the carbon of the nitrile group will be in the downfield region.

-

Aromatic Carbons: A series of signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy (Predicted)

Key vibrational frequencies are anticipated for the functional groups present.[17]

-

O-H/N-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C≡N stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹.

-

C=O stretch (from quinolone tautomer): A strong absorption around 1650-1690 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula.[18][19]

-

Molecular Ion Peak (M⁺): Expected at m/z 188.04.

-

Fragmentation Pattern: Fragmentation may involve the loss of HCN and CO, which are characteristic of such heterocyclic systems.

Reactivity and Potential Applications

Chemical Reactivity

The 8-Fluoro-4-hydroxyquinoline-3-carbonitrile scaffold offers several sites for further chemical modification.

Caption: Potential sites of reactivity on the 8-Fluoro-4-hydroxyquinoline-3-carbonitrile core.

-

4-Hydroxy Group: Can undergo O-alkylation and O-acylation to generate a library of derivatives.

-

3-Carbonitrile Group: This versatile group can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.[20][21][22][23]

-

Quinoline Ring: Susceptible to electrophilic aromatic substitution, with the regioselectivity influenced by the existing fluoro and hydroxyl/oxo substituents.[24]

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 8-Fluoro-4-hydroxyquinoline-3-carbonitrile suggest a range of potential applications.

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[3][4][25] The title compound could be investigated as an inhibitor of various kinases or other cancer-related targets.

-

Antibacterial Agents: The quinolone core is central to the fluoroquinolone class of antibiotics.[7][8][26] This molecule could serve as a scaffold for the development of new antibacterial agents.

-

Antimalarial Drugs: Aminoquinolines have a long history as antimalarial drugs, and new derivatives are continuously being explored.[2][4]

-

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline and its derivatives are known for their use in OLEDs due to their chelating and charge-transport properties. The fluorine and nitrile substitution could modulate the electronic properties for potential applications in materials science.

Safety and Handling

Specific toxicity data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not available. However, based on related quinoline derivatives, the following precautions should be taken:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information. In silico toxicity predictions for related quinoline derivatives suggest that they are generally of low to moderate toxicity.[27]

Conclusion

8-Fluoro-4-hydroxyquinoline-3-carbonitrile represents a promising, yet underexplored, molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview based on the current understanding of related chemical structures. The proposed synthetic pathway offers a viable route for its preparation, and the predicted spectral data will aid in its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing compound.

References

-

Gould–Jacobs reaction. In: Wikipedia. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

-

Gould-Jacobs reaction. wikidoc. [Link]

-

Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. [Link]

-

Gould-Jacobs Reaction Mechanism. YouTube. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances. [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

-

Preparation and Properties of Quinoline. Unknown Source. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]

-

Reactivity of Nitriles. Chemistry LibreTexts. [Link]

- Process for the preparation of 4-hydroxy quinolines.

-

NMR Predictor - Documentation. Chemaxon. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

-

Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Royal Society of Chemistry. [Link]

-

Reactions of Nitriles. Chemistry Steps. [Link]

-

Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. Arkivoc. [Link]

-

Download NMR Predict. Mestrelab. [Link]

-

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

-

Rapid prediction of NMR spectral properties with quantified uncertainty. Nature. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

Tandem conjugate addition - intramolecular cyclization, 1,4-dien-3-ones, ethyl 2-cyanoacetate or malonitrile, 2-amino-4H-pyrans, Quinine Base. Buchler GmbH. [Link]

-

Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. [Link]

-

CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. OSTI.GOV. [Link]

-

Molecular Characterization with FT-IR Spectrometry. Biocompare. [Link]

-

Mass Spectrometry for Organic Matter Analysis. Environmental Molecular Sciences Laboratory. [Link]

Sources

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. One moment, please... [iipseries.org]

- 14. Download NMR Predict - Mestrelab [mestrelab.com]

- 15. researchgate.net [researchgate.net]

- 16. Simulate and predict NMR spectra [nmrdb.org]

- 17. biocompare.com [biocompare.com]

- 18. osti.gov [osti.gov]

- 19. Request Rejected [emsl.pnnl.gov]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 24. uop.edu.pk [uop.edu.pk]

- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. researchgate.net [researchgate.net]

Structure and molecular weight of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document details its core structural and physicochemical properties, provides a validated synthetic protocol, and explores its relevance and potential applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

Introduction and Scientific Context

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (also known as 8-Fluoro-4-oxo-1H-quinoline-3-carbonitrile) merges these features, presenting a versatile building block for the synthesis of novel therapeutic agents.[1][3] Its structure, featuring a reactive nitrile group and a chelating hydroxy-pyridine motif, makes it a precursor for a diverse range of more complex heterocyclic systems.[4][5] The 8-hydroxyquinoline moiety, in particular, is known for its potent metal-chelating capabilities and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all subsequent research and development. The key identifiers and computed physicochemical parameters for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile are summarized below.

Structure

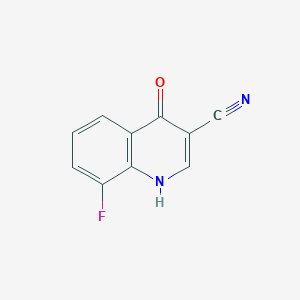

The two-dimensional chemical structure of the compound is as follows:

Caption: 2D Structure of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 61338-15-6 | [3] |

| Molecular Formula | C₁₀H₅FN₂O | [3] |

| Molecular Weight | 188.16 g/mol | [3] |

| Canonical SMILES | N#CC1=C(O)C2=CC=CC(F)=C2N=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | [3] |

| LogP | 1.95 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis and Characterization

The synthesis of quinoline-3-carbonitrile derivatives is a well-established area of organic chemistry, often involving multicomponent reactions that offer high efficiency and atom economy.[8][9] A common and effective strategy is the one-pot cyclocondensation reaction.

Synthetic Workflow

A generalized and plausible synthetic approach involves the reaction of an appropriately substituted aniline with a malononitrile derivative and an aldehyde or related carbonyl compound. This multicomponent strategy allows for the rapid assembly of the quinoline core.[8][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemscene.com [chemscene.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Tale of Two Quinolines: A Senior Application Scientist's Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and 8-fluoro-4-hydroxyquinoline-3-carboxylic acid

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth comparative analysis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This document moves beyond a simple recitation of facts to explore the nuanced impact of the nitrile and carboxylic acid moieties on the synthesis, physicochemical properties, and biological applications of these closely related quinoline scaffolds.

At a Glance: A Comparative Overview

The seemingly subtle difference between a nitrile (-C≡N) and a carboxylic acid (-COOH) group at the 3-position of the 8-fluoro-4-hydroxyquinoline core profoundly dictates the chemical personality and, consequently, the therapeutic potential of these molecules. While both share a common heterocyclic backbone, their divergent functionalities steer them towards distinct biological targets and applications. The carboxylic acid is a classic pharmacophore in the realm of antibacterial agents, whereas the nitrile group has found its niche in the world of kinase inhibitors for oncology.

| Property | 8-Fluoro-4-hydroxyquinoline-3-carbonitrile | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid |

| Molecular Formula | C₁₀H₅FN₂O[1] | C₁₀H₆FNO₃[2] |

| Molecular Weight | 188.16 g/mol [1] | 207.16 g/mol [2] |

| LogP | 1.95[1] | 1.9[2] |

| Topological Polar Surface Area (TPSA) | 56.91 Ų[1] | 66.4 Ų[2] |

| Hydrogen Bond Donors | 1[1] | 2 |

| Hydrogen Bond Acceptors | 3[1] | 3[2] |

| Primary Biological Target Class | Kinases[3][4] | DNA Gyrase/Topoisomerase IV[5] |

| Therapeutic Area of Interest | Oncology | Infectious Diseases |

The Synthetic Journey: Crafting the Core Scaffolds

The synthesis of both molecules typically begins with a common precursor, 2-fluoroaniline, and leverages the well-established Gould-Jacobs reaction.[6][7] The choice of the three-carbon building block is the critical determinant of the final functionality at the 3-position.

Synthesis of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid

The synthesis of the carboxylic acid derivative is a classic example of the Gould-Jacobs reaction, followed by hydrolysis.

Experimental Protocol: Gould-Jacobs Synthesis and Hydrolysis

-

Condensation: 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are heated at 100-120°C for 1-2 hours. This step involves the formation of an enamine intermediate.

-

Cyclization: The reaction mixture is then heated in a high-boiling point solvent, such as diphenyl ether, to 240-260°C for 15-30 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system, yielding ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-4 hours.

-

Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[8]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Choices: The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary activation energy for the intramolecular ring closure. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid.

Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile

The synthesis of the carbonitrile derivative follows a similar pathway, substituting the malonic ester with a cyanoacetic ester derivative.

Experimental Protocol: Synthesis via Cyanoacetate Condensation

-

Condensation: 2-fluoroaniline (1.0 eq) is reacted with ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) at 100-120°C for 1-2 hours.

-

Cyclization: The resulting intermediate is cyclized in a high-boiling point solvent like diphenyl ether at 240-260°C for 15-30 minutes to yield 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

-

Purification: The product precipitates upon cooling and can be purified by filtration and recrystallization.

Expert Insight: The choice of the cyanoacetic ester derivative is key. The cyano group is less sterically hindering than the two ester groups of diethyl ethoxymethylenemalonate, which can influence the kinetics of the initial condensation reaction.

Physicochemical Properties and Their Implications in Drug Design

The nitrile and carboxylic acid groups impart distinct physicochemical properties that significantly influence the compounds' behavior in biological systems.

Acidity and Ionization

The most apparent difference is the acidity. The carboxylic acid is a Brønsted-Lowry acid, readily donating a proton to form a carboxylate anion. This ionization is crucial for its interaction with biological targets and influences its solubility and membrane permeability. In contrast, the nitrile group is not acidic but is a strong electron-withdrawing group, influencing the overall electron distribution of the quinoline ring.

Hydrogen Bonding Potential

The carboxylic acid group is both a hydrogen bond donor and acceptor, allowing for more extensive interactions with biological macromolecules. The nitrile group, on the other hand, primarily acts as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. This difference in hydrogen bonding capacity is a key determinant of their distinct biological targets.

Metabolic Stability

Carboxylic acids can be susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance from the body. Nitriles are generally more metabolically stable, which can be an advantage in drug design, potentially leading to a longer half-life.[9]

Biological Activities: A Tale of Two Targets

The distinct functionalities at the 3-position direct these molecules to vastly different biological targets, defining their therapeutic potential.

8-fluoro-4-hydroxyquinoline-3-carboxylic acid: A Classic Antibacterial Scaffold

The quinoline-3-carboxylic acid motif is the cornerstone of the highly successful fluoroquinolone class of antibiotics.[10] These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The carboxylic acid at the 3-position, along with the ketone at the 4-position, is critical for chelating a magnesium ion in the enzyme's active site, which is a key interaction for inhibitory activity.

Self-Validating System in Action: The established mechanism of action of fluoroquinolones provides a clear framework for validating the activity of new analogs. A loss of antibacterial activity upon esterification of the carboxylic acid would strongly support its critical role in target engagement.

8-Fluoro-4-hydroxyquinoline-3-carbonitrile: A Kinase Inhibitor in the Making

In contrast, the quinoline-3-carbonitrile scaffold has emerged as a privileged structure in the development of kinase inhibitors, particularly in oncology.[4] The nitrile group can act as a key hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. Furthermore, in some cases, the carbonitrile moiety can participate in covalent interactions with cysteine residues in the active site, leading to irreversible inhibition. This is a particularly attractive feature for developing potent and selective anticancer agents.[3]

Expert Insight: The electron-withdrawing nature of the nitrile group can enhance the reactivity of other parts of the molecule, a property that can be exploited in the design of covalent inhibitors.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

Caption: Comparative synthetic pathways for the carboxylic acid and carbonitrile derivatives.

Caption: Divergent biological targets and therapeutic applications.

Experimental Protocols for Biological Evaluation

The following are representative protocols for the initial in vitro evaluation of these compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

8-fluoro-4-hydroxyquinoline-3-carboxylic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Aseptically prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13][14][15]

Materials:

-

8-Fluoro-4-hydroxyquinoline-3-carbonitrile

-

Recombinant kinase (e.g., EGFR, HER-2)

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the carbonitrile in DMSO and create a serial dilution series.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer. Then, add the diluted compound or DMSO (vehicle control).

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent, such as one that quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

In the landscape of drug discovery, the strategic selection of functional groups is paramount. The comparative analysis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and 8-fluoro-4-hydroxyquinoline-3-carboxylic acid serves as a compelling case study. It underscores how a single functional group modification can fundamentally redirect a molecule's synthetic route, alter its physicochemical properties, and ultimately define its therapeutic destiny—from a bactericidal agent to a potential anticancer therapeutic. This understanding is crucial for the rational design of next-generation therapeutics.

References

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Development and Application of in vitro Assays for the Identification and Characteriz

- PubChem. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

- AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in.

- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.

- ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity.

- BenchChem. (2025). The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide.

- NIH. (n.d.). In vitro JAK kinase activity and inhibition assays - PubMed.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Gould-Jacobs Reaction. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide.

- Sigma-Aldrich. (n.d.). 8-Fluoro-4-hydroxyquinoline 97 63010-71-9.

- ChemScene. (n.d.). 61338-15-6 | 8-fluoro-4-hydroxyquinoline-3-carbonitrile.

- Apollo Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.

- Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022, January 1).

- Carboxylic Acids and Nitriles. (n.d.).

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi

- ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF.

- PubMed. (n.d.). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent".

- PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- PMC. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents.

- SIOC Journals. (n.d.). Application of Nitrile in Drug Design.

- Chemistry LibreTexts. (2024, May 9). 20: Carboxylic Acids and Nitriles.

- BenchChem. (n.d.). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.

- PMC. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.

- BLD Pharm. (n.d.). 63010-70-8|8-Fluoro-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521.

- wikidoc. (2012, August 9). Gould-Jacobs reaction.

- EPA. (n.d.). 8-Hydroxyquinoline-4-carboxylic acid Properties.

- Modern Analytical Technique for Characteriz

- ResearchGate. (2021, July 31). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent.

- ChemScene. (n.d.). 63010-70-8 | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

- Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- NIH. (n.d.). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem.

- SciSpace. (n.d.). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 2737335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and its Chemical Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4-hydroxyquinoline-3-carbonitrile stands as a notable member of the broader family of quinoline derivatives, a class of heterocyclic compounds that have consistently captured the attention of the scientific community. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds and natural products with a wide array of biological activities.[1] The introduction of a fluorine atom and a nitrile group at specific positions on this scaffold, as seen in 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, is a strategic chemical modification aimed at modulating the molecule's physicochemical and pharmacological properties.

This guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, including its chemical identity and properties. Due to the limited specific data on this particular molecule in published literature, this document also draws upon the extensive research conducted on the closely related and well-documented class of 8-hydroxyquinolines and fluoroquinolones. The principles, synthesis strategies, and biological activities discussed for these related compounds offer valuable insights and a predictive framework for researchers working with 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Chemical Identity and Synonyms

The precise identification of a chemical entity is paramount for research and development. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is known in the chemical literature and commercial databases by several identifiers.

| Identifier | Value |

| Primary Name | 8-Fluoro-4-hydroxyquinoline-3-carbonitrile |

| Synonym | 8-FLUORO-4-OXO-1H-QUINOLINE-3-CARBONITRILE[2] |

| CAS Number | 61338-15-6[2] |

| Molecular Formula | C₁₀H₅FN₂O[2] |

| Molecular Weight | 188.16 g/mol [2] |

| SMILES | N#CC1=C(O)C2=CC=CC(F)=C2N=C1[2] |

The tautomeric relationship between the 4-hydroxyquinoline and 4-quinolone forms is a key characteristic of this class of compounds, with the keto form often being the more stable.

Physicochemical Properties and Characterization

While specific, experimentally-derived data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not extensively published, we can infer its likely properties based on its structure and data from closely related analogues.

Predicted Properties:

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid powder at room temperature. |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. |

| Melting Point | The related 8-Fluoro-4-hydroxyquinoline has a melting point of 278-282 °C. The melting point of the title compound is expected to be in a similar high range. |

| pKa | The hydroxyl group is expected to be weakly acidic. |

| Lipophilicity (LogP) | Calculated LogP of 1.95118 suggests moderate lipophilicity.[2] |

Characterization Techniques:

The structural confirmation of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile would rely on standard analytical techniques. Below are the expected spectral characteristics based on its structure and data from related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The proton on the nitrogen and the hydroxyl proton may be broad and their chemical shifts would be solvent-dependent.

-

¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around 115-120 ppm. The carbonyl carbon in the quinolone tautomer would be significantly downfield (around 170-180 ppm). Aromatic carbons would appear in the 110-150 ppm range.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift characteristic of an aryl fluoride.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.

-

A broad band in the region of 3000-3400 cm⁻¹ would indicate the O-H and N-H stretching vibrations.

-

A strong absorption in the 1650-1690 cm⁻¹ range would be indicative of the C=O stretch of the quinolone tautomer.

-

Bands in the 1500-1600 cm⁻¹ region would correspond to aromatic C=C and C=N stretching.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the elemental composition (C₁₀H₅FN₂O). Common fragmentation patterns would involve the loss of CO and HCN.

-

Synthesis Strategies

The synthesis of 4-hydroxyquinoline-3-carbonitriles and their fluoro-substituted analogues can generally be achieved through well-established named reactions in organic chemistry. A plausible synthetic approach for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a modification of the Gould-Jacobs reaction.[3]

Conceptual Synthetic Workflow:

Caption: A plausible synthetic pathway to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.

Step-by-Step Methodology (Hypothetical Protocol based on Gould-Jacobs Reaction):

-

Condensation: 2-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate. This reaction is typically carried out without a solvent or in a high-boiling solvent and is heated to drive off the ethanol formed.

-

Cyclization: The resulting intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether. This thermal cyclization forms the quinoline ring system, yielding ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Amidation: The ester is then converted to the corresponding primary amide. This can be achieved by heating the ester with ammonia in a sealed tube or by other standard amidation procedures.

-

Dehydration: The final step is the dehydration of the primary amide to the nitrile. This is commonly accomplished using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is scarce, the extensive research on the broader classes of 8-hydroxyquinolines and fluoroquinolones provides a strong basis for predicting its potential applications.

Anticipated Biological Roles:

-

Anticancer Activity: Many quinoline-3-carbonitrile derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1] The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The 8-hydroxyquinoline scaffold is also known for its anticancer properties.

-

Antimicrobial Activity: The fluoroquinolone class of antibiotics is a cornerstone of antibacterial therapy. The presence of the fluorinated quinoline core suggests that 8-Fluoro-4-hydroxyquinoline-3-carbonitrile could be investigated for antibacterial or antifungal properties.

-

Enzyme Inhibition: The 8-hydroxyquinoline moiety is a well-known chelator of metal ions. This property can be exploited to inhibit metalloenzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.

-

Fluorescent Probing: 8-hydroxyquinoline derivatives are often fluorescent and their fluorescence can be modulated by their environment or by binding to metal ions. This makes them potential candidates for use as fluorescent probes in biological imaging.[4]

Mechanism of Action - The Role of Metal Chelation:

A primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate divalent and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. This can lead to:

-

Deprivation of Essential Metals: Pathogens and cancer cells have a high demand for metal ions as cofactors for various enzymes. Chelation of these ions can disrupt essential metabolic pathways.

-

Pro-oxidant Activity: In some cases, the metal-8-hydroxyquinoline complex itself can be redox-active, leading to the generation of reactive oxygen species (ROS) that are toxic to cells.

Caption: Simplified mechanism of enzyme inhibition by 8-hydroxyquinoline derivatives via metal chelation.

Experimental Protocols

The following are representative protocols for the types of assays in which a novel compound like 8-Fluoro-4-hydroxyquinoline-3-carbonitrile would likely be evaluated.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in DMSO (e.g., 10 mM).

-

Perform serial dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in the broth, starting from a high concentration (e.g., 256 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Safety and Handling

-

Hazard Class: Likely to be classified as harmful if swallowed and may cause serious eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling as a powder, use a dust mask or work in a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is at 2-8°C.[2]

Conclusion

8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a chemical entity with significant potential, stemming from its structural heritage in the quinoline family. While detailed, specific research on this molecule is not yet widespread, the vast body of knowledge surrounding 8-hydroxyquinolines and fluoroquinolones provides a robust framework for guiding its investigation. Its predicted properties and the established biological activities of its chemical class make it a compelling candidate for further exploration in anticancer and antimicrobial drug discovery programs. Researchers are encouraged to use the information and protocols in this guide as a starting point for their own investigations into the properties and potential applications of this and related compounds.

References

-

PubChem. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

-

Shen, A. Y., Wu, S. N., & Chiu, C. T. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14374-14386. [Link]

-

ResearchGate. Synthesis of Fluoro-4-hydroxyquinoline-3-carboxylic Acids by the Gould-Jacobs Reaction. [Link]

-

Semantic Scholar. THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

- Google Patents. Method for synthesizing 8-hydroxyquinoline.

- Google Patents. Process for the manufacture of 8-hydroxy quinoline.

-

PubChem. (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid. [Link]

-

Patsnap. Production method of 8-hydroxyquinoline. [Link]

-

National Center for Biotechnology Information. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

-

MDPI. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. [Link]

-

SpectraBase. 4-Amino-5-cyano-6-(4-chloro-2-fluorophenoxy)-2-methyl-nicotinic acid Methyl Ester - Optional[MS (GC)] - Spectrum. [Link]

-

CAS Common Chemistry. (±)-4-Methylhexanoic acid. [Link]

Sources

Fluorinated Quinoline-3-Carbonitrile Scaffolds in Medicinal Chemistry: Design, Synthesis, and Application in Irreversible Kinase Inhibitors

Executive Summary

The development of targeted therapies for non-small cell lung cancer (NSCLC) and breast cancer has been heavily driven by the evolution of small-molecule kinase inhibitors. Among the most privileged pharmacophores in this domain is the quinoline-3-carbonitrile scaffold, which emerged as a highly potent bioisostere to the traditional quinazoline core[1]. By replacing the N-3 atom of quinazoline with a cyano-substituted carbon (C-CN), medicinal chemists successfully retained critical hydrogen-bonding interactions with the kinase hinge region while introducing a new vector for modulating electron density and steric bulk[2].

A hallmark of this structural class is the strategic incorporation of fluorine—specifically via a 3-chloro-4-fluoroanilino moiety at the C-4 position—which drastically enhances metabolic stability and target affinity[1]. This whitepaper explores the mechanistic design, synthetic pathways, and biochemical validation of fluorinated quinoline-3-carbonitriles, utilizing Pelitinib (EKB-569) as the prototypical covalent inhibitor[3].

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Bioisosteric Replacement: Quinazoline to Quinoline-3-Carbonitrile

The transition from the quinazoline core to the quinoline-3-carbonitrile scaffold was primarily driven by the need to overcome acquired resistance mutations, such as the EGFR T790M "gatekeeper" mutation[4]. The cyano group at the C-3 position acts as a strong electron-withdrawing moiety that lowers the pKa of the quinoline nitrogen. This electronic modulation optimizes the hydrogen-bond donor/acceptor profile with the Met793 residue in the kinase hinge region[5]. Furthermore, the C-CN vector projects into a solvent-exposed region of the ATP-binding site, allowing for structural tuning without inducing steric clashes[2].

The Fluorine Effect in the C-4 Anilino Group

Fluorine’s unique physicochemical properties—high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)—make it indispensable. In scaffolds like Pelitinib, the 3-chloro-4-fluoro substitution on the C-4 aniline ring serves a dual mechanistic purpose[1]:

-

Metabolic Shielding: The para-fluorine atom blocks cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), significantly extending the molecule's pharmacokinetic half-life[3].

-

Conformational Locking: The highly electronegative fluorine modulates the basicity of the aniline nitrogen, tuning the electronics of the core scaffold to favor binding to the inactive conformation of the kinase[4]. The adjacent chlorine atom provides the necessary steric bulk to lock the aniline ring in an orthogonal conformation, perfectly occupying the hydrophobic pocket expanded by the outward rotation of the regulatory C-helix in mutant kinases[5].

Covalent Warhead Dynamics

To achieve irreversible inhibition, a Michael acceptor (e.g., a crotonamide or acrylamide group) is installed at the C-6 position of the quinoline core[6]. This electrophilic warhead is precisely oriented to undergo a Michael addition with the nucleophilic sulfhydryl group of Cys773 (in EGFR) or Cys805 (in HER2)[7]. The covalent bond formation renders the inhibition irreversible, providing a prolonged pharmacodynamic effect that outlasts the pharmacokinetic clearance of the drug[8].

Kinase Inhibition Pathway

Fig 1. EGFR/HER2 signaling pathway and covalent inhibition by fluorinated quinoline-3-carbonitriles.

Experimental Workflows & Protocols

Synthesis of a Fluorinated Quinoline-3-Carbonitrile (Pelitinib Analog)

Fig 2. Stepwise synthetic workflow for fluorinated quinoline-3-carbonitrile scaffolds.

Step-by-Step Methodology:

-

Core Halogenation :

-

Procedure : React 7-ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with phosphorus oxychloride (POCl3) under reflux for 4 hours.

-

Causality : POCl3 acts as both the solvent and the chlorinating agent, converting the thermodynamically stable quinolinone tautomer into the highly reactive 4-chloroquinoline electrophile. This activation is strictly required to facilitate the subsequent nucleophilic aromatic substitution (SNAr)[9].

-

-

SNAr Amination :

-

Procedure : Dissolve the 4-chloro intermediate in isopropanol. Add 1.2 equivalents of 3-chloro-4-fluoroaniline and a catalytic amount of pyridine hydrochloride. Reflux for 12 hours.

-

Causality : The electron-withdrawing C-3 cyano group activates the C-4 position for SNAr. Pyridine hydrochloride lowers the activation energy by protonating the quinoline nitrogen, increasing the electrophilicity of the C-4 carbon to readily accept the fluorinated aniline nucleophile[6].

-

-

Nitro Reduction :

-

Procedure : Reduce the C-6 nitro group using iron powder and ammonium chloride in an ethanol/water mixture at 80°C.

-

Causality : Mild reduction conditions are chosen to explicitly prevent the reductive dehalogenation of the sensitive 3-chloro-4-fluoroanilino moiety, a side reaction that commonly occurs with standard palladium-catalyzed hydrogenation[6].

-

-

Warhead Installation :

-

Procedure : React the resulting 6-aminoquinoline with 4-(dimethylamino)crotonyl chloride in tetrahydrofuran (THF) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base.

-

Causality : The low temperature prevents the polymerization of the highly reactive Michael acceptor. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the dimethylamino group and ensuring the reaction goes to completion[6].

-

-

Self-Validating QC :

-

Validation : Confirm the covalent warhead integrity via 1H-NMR (verifying the presence of trans-alkene protons at ~6.2 and ~6.8 ppm with a coupling constant J ≈ 15 Hz). Verify the fluorine presence via 19F-NMR (characteristic multiplet at ~ -118 ppm).

-

Biochemical Validation: Kinase Inhibition Assay

-

Procedure : Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Incubate recombinant EGFR (WT and T790M) with the synthesized inhibitor for 60 minutes prior to the addition of ATP and the fluorescently labeled peptide substrate.

-

Causality : The 60-minute pre-incubation is critical for covalent inhibitors. Because covalent binding is a two-step process (reversible binding followed by irreversible bond formation), standard IC50 values are time-dependent. Pre-incubation allows the reaction to reach equilibrium, providing an accurate measure of the inactivation rate (

)[4]. -

Self-Validation : Include a reversible inhibitor (e.g., Lapatinib) as a negative control for time-dependency. The IC50 of the reversible inhibitor will remain constant regardless of pre-incubation time, whereas the covalent fluorinated quinoline-3-carbonitrile will show a leftward shift (increased potency) over time.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and comparative inhibitory profiles of key quinoline-3-carbonitrile derivatives against quinazoline benchmarks. Note the impact of the C-4 substitution on target selectivity[1],[10].

| Compound | Scaffold Core | C-4 Substitution | EGFR IC50 (nM) | HER2 IC50 (nM) | Mechanism |

| Pelitinib (EKB-569) | Quinoline-3-carbonitrile | 3-chloro-4-fluoroanilino | 39 | >1000 | Irreversible |

| Neratinib (HKI-272) | Quinoline-3-carbonitrile | 3-chloro-4-(pyridin-2-ylmethoxy)anilino | 92 | 59 | Irreversible |

| Pyrotinib | Quinoline-3-carbonitrile | 3-chloro-4-(pyridin-2-ylmethoxy)anilino | 13 | 38 | Irreversible |

| Lapatinib | Quinazoline | 3-chloro-4-(3-fluorobenzyloxy)anilino | 10 | 9 | Reversible |

References

1.[6] Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, ACS Publications. URL: [Link] 2.[1] "Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer." Pharmaceuticals, MDPI. URL: [Link] 3.[4] Yun, C. H., et al. "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences (PNAS). URL: [Link] 4.[7] "Neratinib for HER2-positive breast cancer with an overlooked option." National Center for Biotechnology Information (PMC). URL: [Link] 5.[9] "New Route for the synthesis of Bosutinib." Der Pharma Chemica. URL: [Link] 6.[5] "Structural analysis of the EGFR TK domain and potential implications for EGFR targeted therapy." Spandidos Publications. URL: [Link] 7.[2] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." National Center for Biotechnology Information (PMC). URL: [Link] 8.[3] "Pelitinib (EKB-569) Chemical Properties and Usage." LookChem. URL: [Link] 9.[8] "Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib." National Center for Biotechnology Information (PMC). URL: [Link] 10.[10] "Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer (Pyrotinib Focus)." Pharmaceuticals, MDPI. URL: [Link]

Sources

- 1. Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer [mdpi.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 257933-82-7,PELITINIB | lookchem [lookchem.com]

- 4. pnas.org [pnas.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

Engineering the Quinoline Scaffold: The Mechanistic Role of the 8-Fluoro Substituent in Pharmacokinetics and Toxicodynamics

Executive Summary

The quinoline and 1,8-naphthyridone scaffolds represent one of the most successful classes of synthetic antimicrobial and antineoplastic agents in modern pharmacology. While fluorination at the C-6 position is universally recognized for enhancing target penetration, the strategic substitution at the C-8 position acts as a critical fulcrum for tuning systemic exposure, metabolic stability, and safety. This technical guide provides an in-depth mechanistic analysis of the 8-fluoro substituent, detailing its profound role in extending elimination half-life, mitigating cytochrome P450-mediated drug-drug interactions (DDIs), and its paradoxical contribution to severe phototoxicity.

Structural Causality: The C-8 Position in Quinolones

In the rational drug design of fluoroquinolones, replacing the C-8 hydrogen with a highly electronegative, sterically demanding fluorine atom fundamentally alters the molecule's electron density and three-dimensional conformation. This single atomic substitution triggers a cascade of pleiotropic effects that dictate the drug's journey through the human body—from hepatic clearance to off-target tissue toxicity.

Pleiotropic effects of 8-fluoro substitution on quinoline pharmacokinetics and toxicity.

Pharmacokinetic Enhancements Driven by 8-Fluorination

Metabolic Stability and Clearance

The C-8 position on the quinoline ring is a well-documented "soft spot" for Phase I oxidative metabolism. By replacing the C-8 hydrogen with a fluorine atom, medicinal chemists leverage the exceptionally high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) to effectively block cytochrome P450-mediated hydroxylation at this site[1]. Consequently, 8-fluoroquinolones (such as lomefloxacin and sparfloxacin) exhibit significantly reduced intrinsic hepatic clearance and prolonged elimination half-lives (up to 18–20 hours), enabling convenient once-daily dosing regimens[2].

Mitigation of Drug-Drug Interactions (DDIs)

A major clinical liability of early fluoroquinolones (e.g., enoxacin) is their propensity to competitively inhibit CYP1A2, leading to severe DDIs with methylxanthines like theophylline[3]. The mechanism of this inhibition relies on the highly planar structure of the unsubstituted quinolone ring, which efficiently intercalates into the active site of CYP1A2.

The introduction of an 8-fluoro substituent creates a severe steric clash with the adjacent C-7 substituent (typically a bulky piperazine or pyrrolidine ring). This steric repulsion forces the C-7 ring out of coplanar alignment with the quinoline core, dramatically increasing the dihedral angle. The resulting non-planar conformation is highly unfavorable for CYP1A2 binding, thereby virtually eliminating theophylline-related DDIs[3].

Toxicodynamic Liabilities: The "Double-Edged Sword"

Phototoxicity and ROS Generation

The most notable adverse effect introduced by the 8-fluoro substituent is severe phototoxicity. Under UVA irradiation (320–400 nm), the C-8 fluorine acts as a photolabile leaving group. The cleavage of the C–F bond generates highly reactive aryl cations and subsequent reactive oxygen species (ROS), including singlet oxygen and superoxide radicals. This initiates a cascade of lipid peroxidation, leading to severe cellular damage. To salvage the PK benefits of the 8-fluoro group while mitigating this liability, later generations incorporated an electron-donating 5-amino group (e.g., sparfloxacin), which stabilizes the excited state and suppresses photo-dehalogenation.

Eukaryotic Cytotoxicity

While fluoroquinolones are designed to selectively target bacterial DNA gyrase, 8-fluoro substitution shifts the selectivity profile, increasing the molecule's affinity for eukaryotic topoisomerase II[4]. This enhanced mammalian cytotoxicity is a liability for antibacterial development but has been strategically repurposed in the design of highly potent quinolone-based antineoplastic agents, such as CP-115,953 and vosaroxin[4][5].

Comparative Pharmacokinetic & Toxicodynamic Data

The following table summarizes the structure-property relationships governing C-8 substitutions across major quinoline derivatives:

| Compound | C-8 Substituent | Elimination Half-life (h) | CYP1A2 Inhibition (Theophylline DDI) | Phototoxic Liability |

| Ciprofloxacin | -H | 4.0 – 5.0 | Moderate | Mild |

| Enoxacin | -N= (1,8-Naphthyridone) | 3.0 – 6.0 | Severe | Mild |

| Lomefloxacin | -F | 7.0 – 9.0 | Minimal | Severe |

| Sparfloxacin | -F (with 5-NH₂) | 18.0 – 20.0 | Minimal | Mild (Counteracted by 5-NH₂) |

| Moxifloxacin | -OCH₃ | 12.0 – 15.0 | Minimal | Minimal |

Standardized Experimental Methodologies

To accurately profile the effects of 8-fluoro substitutions, the following self-validating protocols must be employed during preclinical lead optimization.

Protocol 1: In Vitro Hepatocyte Clearance Assay

Purpose: To quantify the metabolic stability and intrinsic clearance (

-

Hepatocyte Thawing & Recovery: Thaw cryopreserved human or rat hepatocytes at 37°C. Causality: Strict temperature control prevents cold shock, which would otherwise downregulate CYP450 activity and yield artificially low clearance rates.

-

Control Incubation (Self-Validation): Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Causality: This creates a self-validating system; if Verapamil is not rapidly degraded (

< 30 min), the hepatocyte batch is metabolically incompetent and the assay must be rejected. -

Compound Dosing: Incubate the 8-fluoro quinoline (1 µM) with hepatocytes (

cells/mL) in Williams' E medium. -

Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures metabolic enzymes to freeze the kinetic timepoint, while simultaneously precipitating proteins to prevent LC-MS/MS column fouling.

-

Quantification: Centrifuge at 4,000 RPM for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

) and

In vitro hepatocyte clearance workflow for validating quinoline metabolic stability.

Protocol 2: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Purpose: To assess the phototoxic liability (ROS generation) introduced by the 8-fluoro leaving group (per OECD TG 432).

-

Cell Seeding: Seed Balb/c 3T3 fibroblasts in two identical 96-well plates (

cells/well) and incubate for 24 hours. -

Compound Treatment: Treat cells with serial dilutions of the 8-fluoro quinoline. Include Chlorpromazine as a positive control. Causality: Chlorpromazine validates the UV source and cell sensitivity. The assay is only valid if the Photo-Irritation Factor (PIF) for Chlorpromazine is >6.0.

-

UVA Irradiation: Expose one plate to 5 J/cm² UVA (320-400 nm) while keeping the second plate in the dark. Causality: A 5 J/cm² dose is specifically calibrated to trigger photo-dehalogenation of the 8-fluoro group without causing baseline UV-induced apoptosis in untreated control cells.

-

Neutral Red Incubation: Wash cells and incubate with Neutral Red dye for 3 hours. Causality: Neutral red relies on active, ATP-dependent lysosomal incorporation; thus, it provides a highly sensitive, functional readout of cellular viability post-ROS damage.

-

Extraction & Readout: Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm. Calculate the

for both plates to derive the PIF.

Conclusion

The 8-fluoro substituent represents a masterclass in the trade-offs of rational drug design. While it successfully engineers out rapid hepatic clearance and dangerous CYP1A2-mediated DDIs by disrupting molecular planarity, it simultaneously engineers in a severe photochemical liability. Understanding this mechanistic duality has allowed modern drug development to evolve—paving the way for next-generation compounds (like moxifloxacin) that utilize bulky 8-methoxy groups to retain the steric benefits of the 8-fluoro substituent while entirely eliminating its phototoxic leaving-group potential.

References

-

- philadelphia.edu.jo

Sources

- 1. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Methodological & Application

Application Note: Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile via the Gould-Jacobs Reaction

Introduction and Strategic Rationale

The synthesis of 4-hydroxyquinoline derivatives is a foundational process in the development of fluoroquinolone antibiotics, kinase inhibitors, and advanced pharmacophores[1]. The Gould-Jacobs reaction remains the premier, highly scalable methodology for constructing these fused heterocyclic scaffolds[2].

This application note details the optimized synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile . A critical strategic element in this protocol is the selection of the Michael acceptor. By utilizing ethyl (ethoxymethylene)cyanoacetate (EMCA) instead of the traditional diethyl ethoxymethylenemalonate (EMME), the 3-carbonitrile group is installed directly during the initial condensation[3]. This step-economic choice bypasses the tedious post-cyclization modifications (ester saponification → amidation → dehydration) that would otherwise be required to convert a 3-carboxylate into a 3-carbonitrile[1][2].

Mechanistic Pathway

The Gould-Jacobs reaction is a cascade sequence governed by distinct thermodynamic stages:

-

Condensation: 2-Fluoroaniline undergoes a nucleophilic addition-elimination reaction with EMCA. The amine nitrogen attacks the electrophilic ethoxymethylene carbon, extruding ethanol to form an enamine intermediate (ethyl 2-cyano-3-((2-fluorophenyl)amino)acrylate)[2].

-

Thermal Cyclization (Benzannulation): Driven by immense thermal energy, the intermediate undergoes a 6π-electron electrocyclization. The aromatic ring attacks the ester carbonyl (or reacts via an intramolecular Friedel-Crafts-like acylation), followed by the loss of a second ethanol molecule to close the pyridine ring[2].

-

Tautomerism: The resulting heterocycle exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. In polar environments and the solid state, the 4-oxo form predominates[2].

Chemical pathway of the Gould-Jacobs synthesis using EMCA.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, several critical experimental choices must be understood:

-

Solvent Selection (Dowtherm A): The benzannulation step requires an activation energy that is only accessible at temperatures around 250 °C[4]. Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is utilized because its boiling point (258 °C) perfectly matches the required reaction temperature, allowing for stable, unpressurized reflux[3][4].

-

Kinetic Control via Thermal Shock: The enamine intermediate must be added to pre-heated Dowtherm A. Slow heating of the intermediate leads to intermolecular side reactions, producing dark, tarry decomposition products. Rapid thermal shock kinetically favors the intramolecular cyclization[4].

-

Inert Atmosphere: At 250 °C, electron-rich aniline derivatives are highly susceptible to oxidation. Conducting the cyclization under a strict nitrogen or argon atmosphere is mandatory to prevent degradation[4].

Step-by-Step Protocol

Step-by-step experimental workflow for the Gould-Jacobs reaction.

Phase 1: Condensation (Enamine Formation)

-

Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 2-Fluoroaniline (10.0 g, 90.0 mmol, 1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (16.0 g, 94.5 mmol, 1.05 eq). Add 50 mL of anhydrous toluene.

-

Reaction: Heat the mixture to 110–120 °C. The reaction progress is driven forward by the azeotropic removal of the ethanol byproduct.

-

Analytical Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the 2-fluoroaniline spot (Rf ~0.6) disappears, replaced by a strongly UV-active intermediate spot (Rf ~0.4).

-

Isolation: Concentrate the mixture under reduced pressure to remove toluene and residual ethanol. The resulting crude ethyl 2-cyano-3-((2-fluorophenyl)amino)acrylate will solidify upon cooling and can be used directly in the next step without further purification.

Phase 2: Thermal Cyclization (Benzannulation)

-

Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of Dowtherm A.

-

Heating: Purge the system with nitrogen for 15 minutes. Heat the Dowtherm A vigorously to 250 °C.

-

Addition: Carefully add the solid intermediate from Phase 1 portion-wise into the boiling Dowtherm A over 10 minutes. Caution: Vigorous evolution of ethanol vapor will occur.

-

Cyclization: Maintain the reflux at 250 °C for 45–60 minutes under continuous stirring and nitrogen flow.

-

Analytical Checkpoint: Extract a 0.1 mL aliquot, dilute in methanol, and analyze via LC-MS. The intermediate mass should be fully consumed, showing the target mass (m/z [M+H]+ = 189.04).

Phase 3: Isolation & Purification